Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural features, which include a fused pyrazole and pyridine ring system. The presence of an amino group and an ester functionality further enhances its reactivity and potential for derivatization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines . This reaction is facilitated by the presence of a catalyst, such as iron(III) nitrate nonahydrate, and proceeds under moderate to high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, alcohols, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is utilized in the synthesis of more complex heterocyclic compounds, which are valuable in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and ester functionality allow the compound to form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways . The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in the position and nature of substituents.
Pyrazolo[3,4-b]pyridines: These compounds have a different ring fusion pattern but exhibit similar reactivity and applications.
Uniqueness
Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both an amino group and an ester functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)9-8(11)7-5-3-4-6-13(7)12-9/h3-6H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKJKJNLGUXOEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=CC2=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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